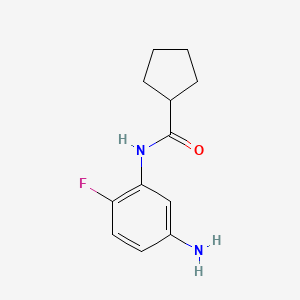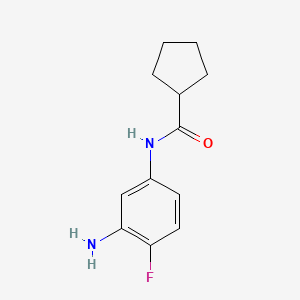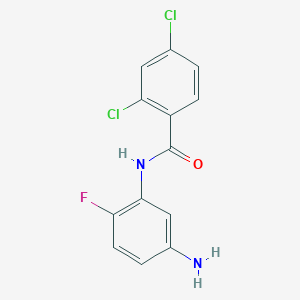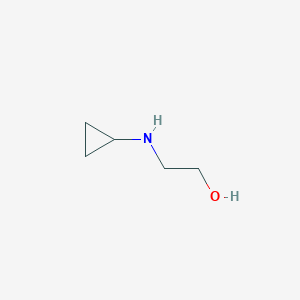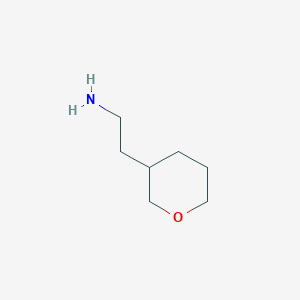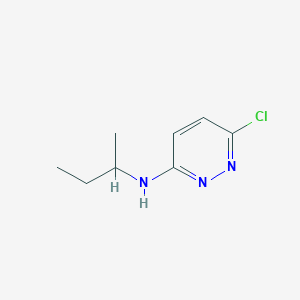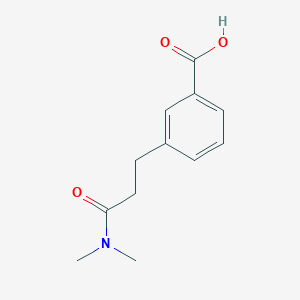![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0](/img/structure/B1357494.png)
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
作用机制
Target of Action
The primary target of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is the β-C (sp2)–H bond of carboxylic acid derivatives
Mode of Action
AIP acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group . It facilitates the palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This interaction results in the selective arylation of the β-C (sp2)–H bond .
Pharmacokinetics
The fact that aip can be utilized in aqueous medium suggests that it may have good solubility, which could potentially influence its absorption and distribution.
Result of Action
The primary result of AIP’s action is the arylation of the β-C (sp2)–H bond of carboxylic acid derivatives . This reaction is highly selective and tolerates a broad spectrum of functional groups . The exact molecular and cellular effects of this reaction would depend on the specific carboxylic acid derivative being targeted.
Action Environment
The action of AIP can be influenced by various environmental factors. For instance, the reaction it facilitates is scalable and can be carried out in an aqueous medium , which is a sustainable solvent. This suggests that the reaction conditions can significantly influence the efficacy and stability of AIP.
生化分析
Biochemical Properties
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in catalysis. It has been demonstrated to act as a bidentate directing group in palladium-catalyzed regioselective ortho-C(sp2)–H arylation reactions . This compound interacts with palladium ions, facilitating the formation of carbon-carbon bonds in an aqueous medium. The interaction between this compound and palladium ions is characterized by the formation of a stable complex, which enhances the efficiency and selectivity of the catalytic reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium ions to form a stable complex. This complexation is essential for the compound’s catalytic activity. The binding of this compound to palladium ions facilitates the activation of inert carbon-hydrogen bonds, enabling their subsequent arylation . This process is highly selective and efficient, making it a valuable tool in synthetic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. Studies have shown that this compound is stable under aqueous conditions, which is advantageous for its use in catalysis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed arylation reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives has been reported, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group . This method is scalable and exhibits high levels of β-site selectivity, tolerating a broad spectrum of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed arylation method suggests potential for industrial application, given the appropriate optimization of reaction conditions and precursor availability.
化学反应分析
Types of Reactions
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Arylation: Palladium-catalyzed arylation of the β-C(sp2)–H bond.
Functionalization: Radical reactions for the functionalization of imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions.
Radical Initiators: Used in radical functionalization reactions.
Major Products
The major products formed from these reactions include various arylated and functionalized derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.
科学研究应用
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of antituberculosis agents.
Organic Synthesis: Employed as a directing group in palladium-catalyzed arylation reactions.
Drug Discovery: Investigated for its potential in developing new therapeutic agents.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features and applications in medicinal chemistry.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against multidrug-resistant tuberculosis.
Uniqueness
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which allows for selective β-C(sp2)–H arylation and functionalization. This selectivity and functional group tolerance make it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBBKUXYOZAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
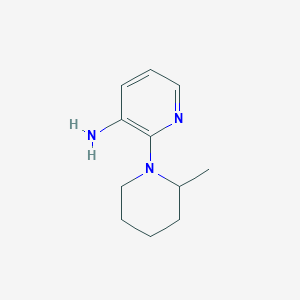
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

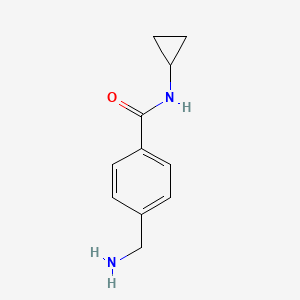
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
